Imidazo[1,2-a]pyridin-8-amine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOMZTUGRVWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599050 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235106-56-6 | |
| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridine with Aldehydes and Isonitriles
One of the most widely exploited methods is the Groebke–Blackburn–Bienaymé three-component reaction, involving 2-aminopyridine, an aldehyde, and an isonitrile. This reaction efficiently forms 2,3-disubstituted imidazo[1,2-a]pyridines under metal-free catalytic conditions such as perchloric acid or hydrochloric acid, which are mild and environmentally benign catalysts.
- Catalysts Used: Perchloric acid, hydrochloric acid, ammonium chloride, saccharin, thiamine hydrochloride, and montmorillonite K-10 clay.
- Reaction Conditions: Room temperature to mild heating; some protocols utilize microwave assistance for rapid synthesis.
- Solvents: Ethanol, water, solventless conditions, or micellar media with surfactants like sodium dodecyl sulfate.
- Advantages: High yields (up to 96%), broad substrate scope, scalability, and eco-friendly conditions.
Condensation of 2-Aminopyridine with Ketones
Another approach involves condensation with ketones such as acetophenones, often catalyzed by graphene oxide or molecular iodine. This method can be combined with sulfonyl hydrazides or thiols to form multifunctionalized derivatives.
- Catalysts: Graphene oxide, molecular iodine, p-toluenesulfonic acid, sulfuric acid.
- Reaction Features: High selectivity, tolerance to diverse functional groups, catalyst recyclability, and mild reaction conditions.
- Mechanism: Initial formation of iodoacetophenone intermediates followed by intramolecular cyclization.
Specific Preparation of Imidazo[1,2-a]pyridin-8-amine Dihydrochloride
While general imidazo[1,2-a]pyridine frameworks are synthesized via the above methods, the preparation of the 8-amine derivative dihydrochloride salt involves additional steps to introduce the amine group at the 8-position and subsequent salt formation.
- Stock Solution Preparation: According to GlpBio data, this compound is soluble in various solvents, and stock solutions are prepared by dissolving precise amounts in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo formulations. The preparation requires stepwise addition of solvents with physical aids such as vortexing or ultrasound to ensure clarity at each step before proceeding (see Table 1).
Data Table: Stock Solution Preparation of this compound
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.8527 mL | 24.2633 mL | 48.5266 mL |
| 5 mM Solution | 0.9705 mL | 4.8527 mL | 9.7053 mL |
| 10 mM Solution | 0.4853 mL | 2.4263 mL | 4.8527 mL |
Table 1: Volumes of solvent required to prepare stock solutions of this compound at different molarities.
Research Findings and Mechanistic Insights
- Catalyst Efficiency: Hydrochloric acid and ammonium chloride have been demonstrated as efficient catalysts for the formation of imidazo[1,2-a]pyridine derivatives, facilitating high yields under mild conditions.
- Metal-Free Advantages: Metal-free protocols avoid the use of expensive or toxic metal catalysts, reduce environmental impact, and often simplify purification processes.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction rates significantly, enabling rapid access to substituted imidazo[1,2-a]pyridines, including amine derivatives.
- Biocatalytic Routes: Innovative methods using immobilized enzymes such as Candida Antarctica lipase B have been reported, offering green and reusable catalytic systems for these heterocycles.
- Continuous Flow Processes: Sustainable continuous flow methods using simple acids like hydrochloric acid have been developed for scalable synthesis with excellent product yields, suitable for industrial applications.
Summary of Preparation Methods
Practical Notes on Preparation
- The order of solvent addition is critical in stock solution preparation to maintain solution clarity.
- Physical methods such as vortexing, ultrasound, or gentle heating facilitate dissolution.
- Concentrations exceeding the solubility limits in DMSO require consultation with suppliers or adjustment of formulation protocols.
- The amine functionality at the 8-position is introduced typically by substitution or reduction strategies after forming the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against various pathogens, including Mycobacterium tuberculosis. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that showed minimum inhibitory concentrations (MICs) as low as 0.006 µM against M. tuberculosis strains, indicating strong potential as anti-tubercular agents .
Anticancer Properties
Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. Compounds from this class have been shown to inhibit tumor cell lines with submicromolar activity. Their mechanisms often involve modulation of key biochemical pathways associated with cancer progression .
Neuropharmacological Effects
Imidazo[1,2-a]pyridines are being investigated for their neuropharmacological properties, particularly as A2A receptor antagonists. These compounds may improve cognitive functions and have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Biochemical Research
Enzyme Inhibition Studies
Imidazo[1,2-a]pyridin-8-amine dihydrochloride has been shown to interact with various enzymes, modulating their activity. For instance, it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are targets for Alzheimer's treatment .
Cellular Effects
The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function. It has been noted for its ability to affect cellular processes in different types of cells, which is crucial for understanding its therapeutic potential .
Material Science
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile scaffold for developing new chemical entities. Its unique structure allows for various functionalizations that can lead to novel compounds with desired biological activities.
Photonic Devices
The compound has also been explored for applications in optoelectronics due to its luminescent properties. It is being studied for use in light-emitting diodes (LEDs), photodetectors, and solar cells, showcasing its potential beyond traditional pharmaceutical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-a]pyridin-8-amine Dihydrochloride
Key structural analogues include:
*Similarity scores based on structural alignment algorithms .
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 3,4-dimethoxyphenyl at position 2) improve solubility and receptor affinity .
- Halogenation (e.g., iodine at position 6) enhances cross-coupling reactivity for further derivatization .
- Salt forms (dihydrochloride vs. hydrobromide) influence crystallinity and bioavailability .
Biological Relevance :
Biological Activity
Imidazo[1,2-a]pyridin-8-amine dihydrochloride is a compound within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their multifaceted biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds have been the focus of extensive research due to their potential as therapeutic agents against various diseases, particularly infectious diseases like tuberculosis (TB) and cancers.
Target Enzymes and Pathways
This compound exhibits its biological effects through interactions with specific enzymes and proteins. For instance:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, thereby modulating cellular functions. Notably, it targets the QcrB enzyme in Mycobacterium tuberculosis, which is essential for its electron transport chain .
- Cell Signaling Modulation : The compound influences various cell signaling pathways that regulate gene expression and cellular metabolism .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antitubercular Activity : A comprehensive screening identified several imidazo[1,2-a]pyridine derivatives with potent activity against Mycobacterium tuberculosis. Compounds demonstrated MIC values as low as 0.006 µM against drug-resistant strains .
- Anticancer Properties : Research has shown that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties attributed to its ability to inhibit acetylcholinesterase (AChE), which may lead to applications in treating neurodegenerative diseases .
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
Ultrasound-assisted MCRs using molecular iodine as a catalyst enable rapid synthesis of imidazo[1,2-a]pyridine derivatives. For example:
| Entry | R (Acetophenone Substituent) | Yield (%) |
|---|---|---|
| 4a | -H | 96 |
| 4b | -4-Cl | 89 |
| 4c | -4-NO2 | 82 |
-
Mechanism : Iodine activates acetophenone to form phenylglyoxal, which undergoes Knoevenagel condensation with dimedone. Subsequent aza-Michael addition and cyclization yield the product .
Functionalization via Nucleophilic Substitution
The primary amine at position 8 participates in nucleophilic substitution reactions. For instance:
-
Sulfenylation : Reaction with thiophenols or sodium sulfinates under base-free conditions yields 3-sulfenyl derivatives .
| Substrate | Thiophenol (Ar–SH) | Product | Yield (%) |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-8-amine | 4-Methylthiophenol | 3-(4-Methylphenylsulfenyl)-imidazo[1,2-a]pyridin-8-amine | 75 |
-
Mechanism : Base-mediated tautomerization to imidazopyridin-2-ol, followed by electrophilic aromatic substitution .
Oxidative Coupling Reactions
Copper-catalyzed aerobic oxidative coupling with ketones forms alkenyl-substituted derivatives :
-
Reactants : 2-Aminopyridine, unsaturated ketones.
-
Conditions : CuI (10 mol%), O₂, 80°C.
| Product | Substituent (R) | Yield (%) |
|---|---|---|
| 3-Styrylimidazo[1,2-a]pyridin-8-amine | -Ph | 72 |
| 3-(4-Cl-Styryl)imidazo[1,2-a]pyridin-8-amine | -4-Cl-Ph | 68 |
Spectroscopic Characterization
Key IR and NMR data for reaction monitoring:
Q & A
Q. What are the optimal synthetic routes for Imidazo[1,2-a]pyridin-8-amine dihydrochloride with high purity (≥95%)?
A multi-step synthesis involving condensation of 2-aminonicotinic acid derivatives with α-haloketones in ethanol, followed by halogenation and acid-amine coupling using HATU/DIPEA, achieves yields of 93–97% . Key factors include solvent selection (ethanol for eco-friendliness), reaction time optimization, and purification via column chromatography. Purity is validated using HPLC and elemental analysis .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic methods:
- ¹H/¹³C NMR to confirm the imidazo[1,2-a]pyridine core and substituent positions .
- FT-IR to identify amine (-NH₂) and hydrochloride (-Cl) functional groups .
- Mass spectrometry for molecular weight verification (C₇H₉Cl₂N₃; theoretical m/z 214.02) . Cross-referencing with computational NMR predictions (DFT studies) enhances accuracy .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to heat (>30°C) and light, as the imidazole ring is prone to oxidation . Purity should be rechecked via TLC after long-term storage .
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, modifying the 3-position of the imidazo[1,2-a]pyridine scaffold alters electrophilicity, which correlates with antimicrobial activity in chalcone conjugates . Computational docking simulations (e.g., AutoDock Vina) further optimize binding affinity to target proteins .
Q. What methodologies resolve contradictions in experimental vs. computational data?
Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify outliers . For spectral mismatches, recompute DFT-derived NMR shifts with solvent corrections (PCM model) or refine basis sets (e.g., B3LYP/6-311+G(d,p)) . Cross-validate using independent techniques like X-ray crystallography .
Q. How can reaction path search methods (e.g., ICReDD’s approach) optimize synthesis?
Integrate quantum chemical calculations (e.g., AFIR method) to map energy barriers and intermediates. Machine learning algorithms then prioritize experimental conditions with minimal activation energy. For example, ICReDD’s workflow reduces trial-and-error by 60% in heterocyclic synthesis .
Q. What strategies improve yield in scale-up synthesis?
- Process control : Use inline FT-IR for real-time monitoring of intermediate formation .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted haloketones .
- Reactor design : Opt for continuous-flow systems to enhance mixing and heat transfer .
Methodological Guidance
Q. How to design a robust biological screening protocol for derivatives?
- In vitro assays : Test against kinetoplastid parasites (e.g., Leishmania) using resazurin-based viability assays. Include positive controls (e.g., miltefosine) and validate via dose-response curves (IC₅₀ calculations) .
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends using multivariate regression .
Q. What statistical tools are critical for analyzing synthetic reproducibility?
- ANOVA to assess batch-to-batch variability.
- Principal Component Analysis (PCA) to identify dominant factors affecting purity .
- Control charts (e.g., X-bar/R charts) for real-time quality monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
